molecular formula C12H12N2OS B1487163 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol CAS No. 2098085-65-3

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

Cat. No.: B1487163
CAS No.: 2098085-65-3
M. Wt: 232.3 g/mol
InChI Key: QEDZHJXQTFUUSR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

A study by Bhat et al. (2014) involved the synthesis of a new series of pyrimidine derivatives, including compounds structurally related to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol. These compounds were screened for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some showed excellent anti-inflammatory activities compared to the standard drug diclofenac sodium, and moderate analgesic activities compared to pentazocine, indicating the potential pharmaceutical applications of these compounds (Bhat, Kumar, Nisar, & Kumar, 2014).

Antimicrobial and Antifungal Activities

Another research focus is the antimicrobial and antifungal activities of pyrimidine derivatives. Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a chalcone related to the core structure of this compound. These compounds were tested against bacterial and fungal strains, developing a novel class of antimicrobial agents (Patel & Patel, 2017).

Antioxidant Properties

Aziz et al. (2021) explored the antioxidant activity of pyrimidine derivatives by designing and synthesizing novel 1H-3-Indolyl derivatives paired with heterocycles like pyridine, pyrane, pyrimidine, and pyrazole. The antioxidant activity was evaluated, showing some derivatives exhibited significant potential, especially against ROS-induced damage, suggesting their use in medicinal chemistry for managing oxidative stress-related conditions (Aziz et al., 2021).

Molecular Structure and Docking Studies

The structural elucidation and antimicrobial evaluation of novel triazolopyrimidines and pyridotriazolopyrimidinones derived from thiophenyl compounds similar to the query molecule have been conducted. These studies include mechanism discussions, spectral data analysis, and antimicrobial activity evaluation, indicating the compound's utility in developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Anti-inflammatory and Antioxidant Activities

Shehab, Abdellattif, and Mouneir (2018) focused on synthesizing novel pyrimidine derivatives exhibiting potent anti-inflammatory and antioxidant activities. This study underscores the therapeutic potential of such compounds in treating inflammation and oxidative stress-related disorders (Shehab, Abdellattif, & Mouneir, 2018).

Properties

IUPAC Name

2-cyclopropyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-6-10(5-8-3-4-16-7-8)13-12(14-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDZHJXQTFUUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
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2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
Reactant of Route 4
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
Reactant of Route 5
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
Reactant of Route 6
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

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